molecular formula C₁₉H₂₀N₈O₅ B1146374 Aminopterine CAS No. 1236566-87-2

Aminopterine

カタログ番号: B1146374
CAS番号: 1236566-87-2
分子量: 440.41
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aminopterine is a useful research compound. Its molecular formula is C₁₉H₂₀N₈O₅ and its molecular weight is 440.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Aminopterin, a potent antifolate compound, has garnered significant attention for its biological activity, particularly in the fields of oncology and virology. This article explores the multifaceted biological activities of aminopterin, focusing on its anticancer properties, antiviral effects, and its application in clinical settings.

Aminopterin is chemically classified as 4-amino-4-deoxy-pteroylglutamic acid. Its mechanism of action primarily involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. By blocking DHFR, aminopterin disrupts the synthesis of nucleotides required for DNA replication and cell division, making it effective against rapidly dividing cells such as cancerous tissues.

Anticancer Activity

Aminopterin has been extensively studied for its anticancer properties, particularly in treating acute lymphoblastic leukemia (ALL). A notable study involving 46 patients with refractory ALL demonstrated a significant response rate, particularly in children. The results indicated that 27% of pediatric patients exhibited clinically significant responses to weekly oral aminopterin treatment .

Case Study Summary

Patient Group Response Rate Key Findings
Children with ALL27%Significant clinical responses noted with minimal mucosal toxicity.
Adults with ALLLow responsePeripheral blast counts decreased but did not meet response criteria.
Acute Myeloid Leukemia (AML)No significant responsesIndicated limited efficacy in this group.

Molecular Docking Studies

Recent research has utilized molecular docking techniques to elucidate aminopterin's interactions with various biological targets. A study revealed strong binding affinities of aminopterin to several key receptors involved in cancer and viral infections:

  • DNA: -8.2 kcal/mol
  • α IIBβ 3 Integrin: -9.0 kcal/mol
  • Human DHFR: -9.7 kcal/mol
  • SARS-CoV-2 Main Protease (M pro): -6.7 kcal/mol
  • SARS-CoV-2/ACE2 Complex: -8.1 kcal/mol

These findings suggest that aminopterin may not only serve as an effective anticancer agent but also possess potential antiviral properties against SARS-CoV-2 .

Antiviral Activity

The antiviral potential of aminopterin has been explored in the context of COVID-19. Molecular docking studies indicated that aminopterin could inhibit SARS-CoV-2 infection through its interaction with viral proteins and host cell receptors. The binding free energy calculations suggest that aminopterin may significantly disrupt viral entry mechanisms, highlighting its versatility as both an anticancer and antiviral agent .

Clinical Applications and Efficacy

Aminopterin's clinical use has been primarily focused on hematological malignancies such as ALL. A phase II trial reported that weekly oral administration resulted in significant activity among children with refractory ALL, demonstrating greater cellular accumulation than methotrexate, another antifolate drug .

Notable Side Effects

Despite its efficacy, aminopterin is associated with several side effects, including:

  • Mucositis
  • Alopecia
  • Hematologic toxicity (e.g., leukopenia)

These side effects necessitate careful monitoring during treatment .

Comparative Analysis with Other Antifolates

Aminopterin is often compared to methotrexate due to its similar mechanism of action but greater potency. A study comparing the pharmacokinetics of both drugs found that aminopterin exhibited superior bioavailability and a more consistent metabolism by leukemic blasts .

Parameter Aminopterin Methotrexate
BioavailabilityHighModerate
Metabolism by blastsMore consistentVariable
Response Rate in ALL27%Varies

科学的研究の応用

Cancer Research Applications

  • Acute Lymphoblastic Leukemia (ALL) :
    • A Phase II trial demonstrated that weekly oral aminopterin showed significant activity in children with refractory ALL. Out of 22 children treated, 27% had clinically significant responses. The study highlighted aminopterin's superior cellular accumulation compared to methotrexate, suggesting potential for further research as an alternative treatment .
  • Breast Cancer :
    • Research using virtual screening models indicated that aminopterin could serve as a potential inhibitor in improving endocrine therapies for breast cancer .
  • Hybridoma Development :
    • Aminopterin is utilized in selection media such as HAT (hypoxanthine-aminopterin-thymidine) medium for developing hybridomas that produce monoclonal antibodies. It effectively forces cells to utilize salvage pathways for nucleotide synthesis, allowing only hybrid cells with specific enzymatic capabilities to survive .

Immunosuppressive Properties

Aminopterin has been employed in immunosuppressive therapies due to its ability to inhibit lymphocyte proliferation. This property has been explored in various conditions where immune modulation is necessary .

Case Studies

  • Case Study 1: Pediatric ALL :
    A patient with acute lymphoblastic leukemia exhibited a marked improvement after receiving 1 mg of aminopterin daily. The patient's symptoms improved significantly within days, although some side effects such as mild alopecia were noted after prolonged use .
  • Case Study 2: Adult ALL :
    In a cohort of adults with ALL, aminopterin administration resulted in decreased peripheral blast counts, although only two patients met the criteria for significant response .

Therapeutic Uses Beyond Oncology

Aminopterin has also been investigated for its potential applications in treating inflammatory conditions and other disorders:

  • Bronchopulmonary Dysplasia : Studies indicate that aminopterin may be effective in treating bronchopulmonary dysplasia, particularly in newborns .
  • Psoriasis Treatment : During its earlier use, aminopterin was found to dramatically clear lesions in over 4,000 patients with psoriasis .

Data Summary Table

Application AreaDescriptionKey Findings
Acute Lymphoblastic LeukemiaSignificant activity observed in children with refractory ALL27% response rate; better accumulation than methotrexate
Breast CancerPotential inhibitor for endocrine therapiesIdentified through virtual screening models
Hybridoma DevelopmentUsed in HAT medium for monoclonal antibody productionSelectively allows hybrid cells to survive
Bronchopulmonary DysplasiaInvestigated for treatment efficacyPotential therapeutic benefits noted
PsoriasisHistorical use led to significant lesion clearanceOver 4,000 patients treated successfully

特性

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZGACDUOSZQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858993
Record name N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aminopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54-62-6, 1236566-87-2
Record name aminopterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name aminopterin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=739
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001833
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。